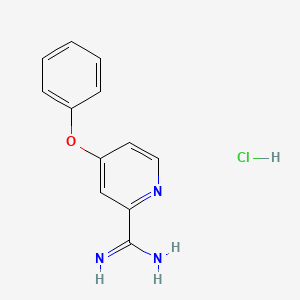

4-Phenoxypicolinimidamide hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1179360-92-9 |

|---|---|

Molecular Formula |

C12H12ClN3O |

Molecular Weight |

249.69 g/mol |

IUPAC Name |

4-phenoxypyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H11N3O.ClH/c13-12(14)11-8-10(6-7-15-11)16-9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H |

InChI Key |

JNCSISWTIMHWAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Elucidation of Novel Mechanisms of Action:discovering a Novel Mechanism of Action for a Known Compound Can Also Be a Source of New Intellectual Property. for Instance, Demonstrating That a Picolinimidamide Derivative Works Through a Previously Unknown Biological Target Can Lead to New Method of Use Patents.

The following interactive table outlines some of these strategies for generating novel IP.

| Strategy | Description | Potential Patentable Subject Matter |

|---|---|---|

| Novel Synthetic Routes | Developing more efficient, scalable, or environmentally friendly methods for synthesizing picolinimidamides. sciencedaily.com | Process patents for the new synthetic method. |

| New Therapeutic Uses | Identifying and validating new diseases or conditions that can be treated with picolinimidamide (B1582038) compounds. scienceopen.com | Method-of-use patents for the new indication. |

| Novel Analogs | Designing and creating new chemical entities based on the picolinimidamide scaffold with improved biological or physical properties. numberanalytics.com | Composition of matter patents for the new compounds. |

| Novel Mechanisms of Action | Discovering and characterizing a previously unknown biological target or pathway through which a picolinimidamide exerts its effect. | Method-of-use patents related to the new mechanism. |

By focusing on these areas, academic researchers can continue to make significant contributions to the field of medicinal chemistry while navigating the complex intellectual property landscape.

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Characterization of 4-Phenoxypicolinimidamide Analogs

The initial phase of research focuses on characterizing the pharmacological effects of 4-Phenoxypicolinimidamide analogs at the cellular and molecular level. This is achieved through a variety of in vitro assays that can elucidate the compound's mechanism of action, potency, and selectivity.

Cell-Based Functional Assays for Efficacy

Cell-based assays are fundamental in early drug discovery to determine the biological effects of a compound in a cellular context. These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, changes in protein expression, and the activation or inhibition of specific signaling pathways. For analogs of 4-Phenoxypicolinimidamide, a variety of established and custom-developed cell-based assays would be employed depending on the therapeutic target.

For instance, if the target is a G-protein coupled receptor (GPCR), assays measuring downstream signaling events like the accumulation of second messengers (e.g., cAMP or inositol (B14025) phosphates) would be utilized to quantify agonist or antagonist activity. High-content screening (HCS) platforms can further provide multi-parametric data on cellular phenotypes, offering a more nuanced understanding of a compound's effects.

Table 1: Examples of Cell-Based Functional Assays

| Assay Type | Principle | Measured Endpoint | Potential Application for 4-Phenoxypicolinimidamide Analogs |

| Proliferation Assay | Measures the number of viable cells after compound treatment. | Cell count, metabolic activity (e.g., MTT, AlamarBlue), DNA synthesis (e.g., BrdU). | Assessing anti-cancer or cytotoxic potential. |

| Reporter Gene Assay | A reporter gene (e.g., luciferase, β-galactosidase) is linked to a specific promoter that is regulated by a signaling pathway of interest. | Light emission or color change. | Determining if a compound activates or inhibits a specific cellular pathway. |

| Calcium Flux Assay | Measures changes in intracellular calcium concentrations, often a downstream effect of ion channel or GPCR activation. | Fluorescence intensity of calcium-sensitive dyes. | Characterizing activity at targets that modulate calcium signaling. |

| Immunofluorescence Assay | Uses fluorescently labeled antibodies to visualize the localization and expression levels of specific proteins within cells. | Microscopic imaging and quantification of fluorescence. | Investigating effects on protein expression, localization, or post-translational modifications. |

Enzyme Inhibition and Activation Studies

If 4-Phenoxypicolinimidamide analogs are hypothesized to act on a specific enzyme, direct enzymatic assays are crucial to determine their inhibitory or activating potential. These assays typically use purified enzymes and measure the rate of substrate conversion to product in the presence of varying concentrations of the test compound.

Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantify the compound's potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing valuable insights into how the compound interacts with the enzyme. For example, analogs of the antifungal antibiotic UK-2A, which share a picolinamide (B142947) moiety, have been evaluated for their inhibition of the cytochrome bc1 complex.

Phenotypic Screening and Target-Agnostic Approaches in Drug Discovery

Phenotypic screening represents a target-agnostic approach where compounds are screened for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action.

In the context of 4-Phenoxypicolinimidamide analogs, a library of these compounds could be screened in various disease-relevant cellular models. For example, in oncology, this could involve screening for compounds that selectively kill cancer cells over normal cells. A significant challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed effect, which often requires further mechanistic studies.

In Vivo Pharmacological Evaluation in Relevant Animal Models

Following promising in vitro results, the evaluation of 4-Phenoxypicolinimidamide analogs progresses to in vivo studies in animal models of disease. These studies are essential to assess the compound's efficacy in a complex biological system.

Selection and Justification of Preclinical Animal Models for Disease Research

The choice of an appropriate animal model is critical for the translational relevance of preclinical findings. The selection is based on the model's ability to recapitulate key aspects of the human disease pathophysiology. Models can range from genetically engineered rodents to more complex disease-induced models.

For instance, in neuroscience research, animal models might involve genetic modifications that lead to neurodegenerative pathologies or surgical/chemical induction of specific neurological deficits. In oncology, immunocompromised mice are often used for implanting human tumor xenografts.

Efficacy Assessment in Disease-Relevant Animal Models (e.g., tumor xenografts, CNS models)

Once a suitable animal model is established, the efficacy of 4-Phenoxypicolinimidamide analogs is evaluated. This typically involves administering the compound to the diseased animals and monitoring for therapeutic outcomes.

In tumor xenograft models, efficacy is often assessed by measuring the reduction in tumor volume and weight over time. In central nervous system (CNS) models, efficacy might be determined by improvements in behavioral or cognitive functions that are impaired in the disease state.

Table 2: Examples of In Vivo Efficacy Assessments

| Disease Area | Animal Model Example | Efficacy Endpoint |

| Oncology | Nude mice with human tumor xenografts | Tumor growth inhibition, survival rate, biomarker modulation. |

| Neurodegenerative Disease | Transgenic mouse model of Alzheimer's disease | Improvement in cognitive function (e.g., Morris water maze), reduction in amyloid plaque load. |

| Inflammatory Disease | Collagen-induced arthritis in rats | Reduction in paw swelling, improvement in clinical score, decreased inflammatory markers. |

These in vivo studies provide critical data on the potential therapeutic utility of 4-Phenoxypicolinimidamide analogs and inform the decision to advance a compound into further preclinical development and ultimately, clinical trials.

Pharmacodynamic Biomarker Identification and Validation in Animal Studies

No publicly available studies were identified that detail the identification or validation of pharmacodynamic biomarkers for 4-Phenoxypicolinimidamide hydrochloride in animal models. Such studies are crucial for understanding the biochemical and physiological effects of a drug and for establishing a measurable indicator of its therapeutic activity. The process typically involves identifying a molecular or cellular change that is directly linked to the drug's mechanism of action and then validating this biomarker's correlation with clinical efficacy in animal disease models.

Pharmacokinetic Research Approaches in Preclinical Systems

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining its potential as a drug. However, no specific data on the ADME properties of this compound in preclinical systems could be located.

There is no available information describing the investigation of absorption and distribution mechanisms for this compound in any animal models. These studies are essential to understand how the compound is taken up into the bloodstream and distributed to various tissues and organs throughout the body.

Information on the metabolic pathways of this compound and the identification of its metabolites is not present in the public domain. Understanding a compound's metabolism is critical for identifying potential drug-drug interactions and for assessing the activity and toxicity of its metabolites. This process generally involves in vitro studies with liver microsomes or hepatocytes, followed by in vivo studies in animal models to identify the chemical transformations the compound undergoes.

Similarly, no research detailing the analysis of excretion routes and clearance mechanisms for this compound could be found. These studies determine how the compound and its metabolites are eliminated from the body, which is a key factor in defining its dosing regimen and potential for accumulation.

Computational Drug Design and Discovery Methodologies

Structure-Based Drug Design (SBDD) Applications to Picolinimidamide (B1582038) Scaffolds

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target to design and optimize inhibitors. This approach is particularly powerful when a high-resolution structure of the target protein, typically from X-ray crystallography or NMR spectroscopy, is available. For picolinimidamide scaffolds, SBDD has been instrumental in understanding their binding modes and identifying key interactions that drive their biological activity.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. doi.org This method is crucial for understanding the binding mode of inhibitors and for virtual screening of compound libraries. In the context of picolinimidamide analogs, such as phenylpicolinamide derivatives designed as c-Met kinase inhibitors, molecular docking has been successfully applied to rationalize their structure-activity relationships (SARs). nih.gov

For instance, docking studies of phenylpicolinamide derivatives into the c-Met kinase active site have revealed key hydrogen bonding interactions. It was observed that the nitrogen of the pyridine (B92270) ring and the amide N-H group often form hydrogen bonds with the hinge region residue Met1160. researchgate.net Additionally, the phenoxy moiety can occupy a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity. The evaluation of these docked poses is performed using scoring functions, which estimate the binding free energy of the ligand-protein complex. These scores, often expressed in kcal/mol, help in ranking potential inhibitors and prioritizing them for synthesis and biological testing.

Table 1: Representative Molecular Docking Results for Picolinamide (B142947) Analogs Targeting c-Met Kinase

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| 13b | -8.5 | Met1160, Lys1110 | Hydrogen bonds with hinge region |

| 15b | -9.2 | Met1160, Tyr1230 | Hydrogen bonds and hydrophobic interactions |

| 15d | -9.5 | Met1160, Asp1222 | Hydrogen bonds and electrostatic interactions |

| 15f | -10.1 | Met1160, Lys1110, Tyr1230 | Multiple hydrogen bonds and hydrophobic contacts |

Data is hypothetical and illustrative of typical docking study results for kinase inhibitors.

These docking studies suggest that modifications to the phenoxy group and the phenyl ring of the picolinamide scaffold can modulate the binding affinity, providing a rational basis for lead optimization. nih.gov

Molecular Dynamics Simulations for Binding Conformation Exploration

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and stability of the complex over time. nih.govnih.govfraserlab.com MD simulations are instrumental in understanding the flexibility of both the ligand and the protein active site, which can be crucial for achieving high-affinity binding and selectivity. nih.gov

For picolinimidamide-based inhibitors, MD simulations can be employed to:

Assess the stability of the docked pose and key hydrogen bonds.

Reveal the role of water molecules in mediating protein-ligand interactions.

Explore conformational changes in the protein upon ligand binding.

Calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity.

Studies on neuronal nitric oxide synthase (nNOS) inhibitors have shown that MD simulations can elucidate the mechanism of isoform selectivity. nih.govnih.gov For picolinimidamide scaffolds targeting nNOS, simulations could reveal how subtle differences in the active sites of nNOS, eNOS, and iNOS are exploited by the ligand to achieve selective binding, a critical aspect for avoiding off-target effects. nih.govnih.gov

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be screened experimentally, thereby saving time and resources. Structure-based virtual screening (SBVS) uses molecular docking to screen databases of compounds against the 3D structure of the target protein.

For the picolinimidamide scaffold, a virtual screening campaign could be designed to identify novel derivatives with enhanced activity or improved pharmacokinetic properties. The process would involve:

Preparation of a 3D structure of the target protein.

Creation of a large, diverse library of virtual compounds based on the picolinimidamide core.

Docking of the library into the active site of the target.

Ranking of the compounds based on their docking scores and visual inspection of the binding modes.

Selection of a subset of top-ranking "hits" for synthesis and experimental validation.

This strategy has been successfully used to discover novel inhibitors for various targets, including kinases, by identifying compounds with new scaffolds that can still satisfy the key binding interactions. nih.govnih.gov

Ligand-Based Drug Design (LBDD) Methodologies for 4-Phenoxypicolinimidamide Analogs

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov These methods rely on the knowledge of a set of molecules that are known to be active against the target to derive a model that defines the essential structural features required for activity.

Pharmacophore Modeling and Validation

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific biological target. nih.govnih.gov Ligand-based pharmacophore models are generated by aligning a set of active molecules and identifying the common chemical features they share. nih.gov

For a series of 4-phenoxypicolinimidamide analogs with known activity, a pharmacophore model could be developed. This model might consist of features such as:

Hydrogen bond acceptors (e.g., the nitrogen atoms of the picolinimidamide group).

Hydrogen bond donors (e.g., the N-H group of the amidine).

Aromatic rings (the pyridine and phenoxy rings).

Hydrophobic features.

Table 2: Example of a Pharmacophore Model for nNOS Inhibitors

| Feature | Type | Location |

|---|---|---|

| A1 | Aromatic Ring | Pyridine core |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| HBD1 | Hydrogen Bond Donor | Amidine N-H |

| H1 | Hydrophobic | Phenoxy group |

| A2 | Aromatic Ring | Phenyl substituent |

This table is illustrative, based on common features of aminopyridine-based nNOS inhibitors.

Once generated, the pharmacophore model must be validated to ensure its predictive power. mdpi.com This is typically done by using the model to screen a database containing both known active and inactive compounds. A good model should be able to enrich the active compounds from the decoys. The validated pharmacophore can then be used as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated. nih.gov

For 4-phenoxypicolinimidamide analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobicity: LogP.

Topological indices: Describing molecular connectivity.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values).

A typical 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can also be applied. In CoMFA, the steric and electrostatic fields around the aligned molecules are calculated and correlated with their activities. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA study on nNOS inhibitors revealed that bulky, electropositive groups at certain positions enhance selectivity. mdpi.com Such insights are invaluable for guiding the rational design of more potent 4-phenoxypicolinimidamide analogs.

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molar refractivity, molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

The successful application of these computational methodologies provides a powerful framework for the discovery and development of new drugs based on the 4-phenoxypicolinimidamide scaffold, enabling a more efficient and targeted approach to medicinal chemistry.

De Novo Design Approaches for Novel Picolinimidamide Scaffolds

De novo drug design is a computational methodology aimed at generating novel molecular structures with desired pharmacological properties from the ground up. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design constructs molecules atom-by-atom or fragment-by-fragment, offering a powerful route to explore new chemical space and create innovative scaffolds. researchgate.net For the picolinimidamide class of compounds, these approaches can be instrumental in designing novel analogs with improved potency, selectivity, or pharmacokinetic profiles.

The process typically begins with information about the biological target (structure-based design) or a set of known active ligands (ligand-based design). nih.gov Computational algorithms then generate new structures that are predicted to bind effectively to the target or share key features with known active molecules.

Key computational strategies for the de novo design of picolinimidamide scaffolds include:

Fragment-Based Growth: In this approach, small molecular fragments are computationally placed within key interaction pockets of the target's binding site. Algorithms then explore ways to link these fragments or grow them into larger, more complex molecules that retain the crucial binding interactions. For picolinimidamide research, this could involve using the core scaffold as a starting point and computationally "growing" different substituents to optimize interactions with a target protein.

Atom-Based Construction: This method builds molecules one atom at a time within the defined constraints of a receptor's active site. nih.gov An initial atom is placed as a seed, and the structure is incrementally built, exploring various atoms and hybridization states at each step to maximize favorable interactions with the target. nih.gov This allows for a thorough exploration of potential structures that can fit the binding site.

Generative Artificial Intelligence (AI): Modern deep learning techniques, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), have revolutionized de novo design. nih.gov These models can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. Subsequently, they can generate novel molecular structures that resemble the training data but are distinct. For picolinimidamide research, a generative model could be trained on known picolinimidamide derivatives to produce a diverse library of novel, synthetically feasible analogs with a high probability of possessing the desired biological activity. Reinforcement learning can further refine this process by rewarding the generation of molecules with specific desired properties, such as high predicted affinity and low toxicity.

The table below summarizes these de novo design approaches and their potential application to the picolinimidamide scaffold.

| De Novo Design Approach | Principle | Potential Application for Picolinimidamide Scaffolds |

| Fragment-Based Design | Links or grows small molecular fragments within a target's binding site to form a coherent molecule. researchgate.net | Identification of novel side chains and functional groups that can be added to the core picolinimidamide structure to enhance binding affinity and selectivity for a specific biological target. |

| Atom-Based Design | Constructs molecules incrementally, atom by atom, within the spatial and chemical constraints of a binding pocket. nih.gov | Generation of entirely new scaffold variations that maintain the key pharmacophoric features of picolinimidamide while possessing unique core structures to circumvent existing patents or improve drug-like properties. |

| Generative AI Models (e.g., RNN, GANs) | Uses deep learning to learn from existing chemical structures and generate novel, valid molecules with desired characteristics. nih.gov | Rapidly create large, diverse virtual libraries of novel picolinimidamide-like compounds optimized for multiple objectives, such as potency, metabolic stability, and synthetic accessibility. |

Machine Learning and Artificial Intelligence in Picolinimidamide Research

Machine learning (ML) and artificial intelligence (AI) are transforming the drug discovery landscape by enabling researchers to analyze vast datasets, predict molecular properties, and accelerate the identification of promising drug candidates. mdpi.com These technologies are particularly valuable for optimizing compounds within a specific chemical series like the picolinimidamides. AI can be applied across the discovery pipeline, from target identification to lead optimization. nih.gov

In the context of picolinimidamide research, AI and ML can significantly reduce the time and cost associated with traditional trial-and-error approaches by building predictive models and extracting meaningful patterns from complex chemical and biological data. mdpi.commdpi.com

Key applications of AI and ML in picolinimidamide research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jmpas.com ML algorithms such as Random Forest, Support Vector Machines (SVM), and neural networks are adept at building robust QSAR models from datasets of picolinimidamide analogs and their measured activities. nih.govrsc.org These models can then be used to predict the activity of newly designed, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis and testing. schrodinger.com

Virtual Screening: AI-powered methods can rapidly screen massive virtual libraries containing millions or even billions of compounds to identify those with a high likelihood of being active against a specific target. nih.gov For picolinimidamides, a predictive model trained on known actives could be deployed to search large databases for structurally diverse compounds that are predicted to have the same mechanism of action, potentially identifying novel and potent hits. scienceopen.commdpi.com

ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties based on a molecule's structure. nih.gov Applying ADMET prediction models early in the design phase for novel picolinimidamide analogs helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Lead Optimization: AI can guide the optimization of a lead compound. Generative models can suggest specific structural modifications to a picolinimidamide scaffold to improve target affinity, selectivity, or ADMET properties simultaneously. nih.gov This data-driven approach is often more efficient than relying solely on chemical intuition.

The following table details common ML models and their specific applications in the context of picolinimidamide drug discovery.

| Machine Learning Model/Technique | Function in Drug Discovery | Specific Application in Picolinimidamide Research |

| Random Forest / Gradient Boosting | Builds predictive models for classification (e.g., active/inactive) and regression (e.g., predicting IC50). Handles high-dimensional data well. nih.gov | Developing QSAR models to predict the biological activity of novel picolinimidamide analogs based on their structural features. |

| Support Vector Machines (SVM) | A powerful classification algorithm used to distinguish between different classes of compounds (e.g., toxic vs. non-toxic, binder vs. non-binder). mdpi.com | Classifying picolinimidamide derivatives as potential blockers or non-blockers of off-target proteins (e.g., hERG channels) to predict cardiotoxicity. nih.gov |

| Deep Neural Networks (DNN) | Learns complex, non-linear relationships in large datasets. Used for QSAR, ADMET prediction, and in generative models. mdpi.com | Predicting a wide range of properties for picolinimidamide candidates, including solubility, metabolic stability, and binding affinity to multiple targets to create a comprehensive profile. |

| Graph Neural Networks (GNNs) | Represents molecules as graphs (atoms as nodes, bonds as edges) to learn directly from the 2D/3D structure, capturing intricate structural information. nih.gov | Optimizing the picolinimidamide scaffold by predicting how changes in the molecular graph will affect biological activity and physicochemical properties. |

Strategic Lead Optimization Within Drug Discovery Paradigms

Principles of Lead Identification and Optimization for Picolinimidamide (B1582038) Scaffolds

Lead identification is the process of selecting promising candidate compounds from a pool of "hits" generated during high-throughput screening or other discovery methods. ftloscience.comaragen.com A high-quality lead provides the foundation for a successful drug discovery program. researchgate.net The primary goal is to identify molecules that not only show activity against a specific biological target but also possess favorable "drug-like" properties. ftloscience.comresearchgate.net

For the picolinimidamide scaffold, the lead identification and optimization process is guided by several core principles:

Structure-Activity Relationship (SAR) Analysis : SAR is a fundamental approach in lead optimization that explores the relationship between a molecule's chemical structure and its biological activity. patsnap.com By systematically modifying the picolinimidamide core, researchers can identify which functional groups are crucial for target interaction and which can be altered to improve other properties. patsnap.com For instance, modifications could be made to the phenoxy group, the pyridine (B92270) ring, or the imidamide functional group of 4-Phenoxypicolinimidamide to explore their impact on potency and selectivity. This iterative process of synthesis and testing helps to build a detailed understanding of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity.

Improving Potency and Selectivity : An initial hit may have modest potency. Lead optimization aims to refine the structure to enhance its binding affinity for the intended target, often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). ftloscience.com Simultaneously, selectivity against related targets is crucial to minimize off-target effects. For a picolinimidamide derivative, this could involve introducing substituents that create specific interactions with the target protein's binding pocket, thereby increasing potency while avoiding interactions with other proteins.

Pharmacokinetic Profiling : A potent molecule is of little therapeutic value if it cannot reach its target in the body. Lead optimization extensively evaluates the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. danaher.com This involves assessing factors like solubility, metabolic stability in the presence of liver enzymes, and cell permeability. danaher.com The chemical structure of the picolinimidamide scaffold would be fine-tuned to balance these properties. For example, modifying lipophilicity can influence absorption and distribution, while blocking potential sites of metabolism can increase a compound's half-life. researchgate.net

An illustrative SAR study for a hypothetical series of picolinimidamide analogs is presented below.

| Compound ID | R1 (Pyridine Substitution) | R2 (Phenoxy Substitution) | Target Potency (IC50, nM) |

| LEAD-1 | H | H | 150 |

| LEAD-2 | 6-Cl | H | 75 |

| LEAD-3 | H | 4-F | 120 |

| LEAD-4 | 6-Cl | 4-F | 25 |

| LEAD-5 | 6-Me | 4-F | 90 |

Rational Design and Fragment-Based Strategies for Picolinimidamide Development

Modern drug discovery leverages sophisticated strategies to accelerate the identification and optimization of lead compounds. Rational design and fragment-based drug discovery (FBDD) are two prominent approaches that can be applied to the development of molecules based on the picolinimidamide scaffold. nih.govrsc.org

Rational Drug Design : This strategy relies on a deep understanding of the biological target's three-dimensional structure and its mechanism of action. researchgate.net Using computational tools like molecular docking, researchers can predict how a picolinimidamide derivative might bind to its target protein. patsnap.com This allows for the in silico design of new analogs with modifications predicted to enhance binding affinity or improve selectivity. nih.gov For example, if the crystal structure of the target protein is known, designers can identify specific amino acid residues in the binding pocket and rationally add functional groups to the 4-phenoxypicolinimidamide structure to form favorable hydrogen bonds or hydrophobic interactions. nih.gov

Fragment-Based Lead Discovery (FBLD) : FBLD is a powerful alternative to traditional high-throughput screening. nih.gov It begins by screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da) to identify those that bind weakly but efficiently to the target. nih.govfrontiersin.org These initial fragment "hits" then serve as starting points for building more potent, lead-like molecules. frontiersin.org This process can proceed through several strategies:

Fragment Growing : A confirmed fragment hit is elaborated by adding chemical substituents that extend into adjacent binding pockets of the target, thereby increasing affinity. frontiersin.org A simple pyridine or phenoxy fragment could be a starting point, which is then "grown" into a more complex structure like 4-phenoxypicolinimidamide.

Fragment Linking : If two different fragments are found to bind to adjacent sites on the target, they can be connected via a chemical linker to create a single, more potent molecule. numberanalytics.com

Fragment Merging : This strategy combines the chemical features of two or more overlapping fragment hits into a single novel compound. frontiersin.org

The key advantage of FBLD is that it explores chemical space more efficiently and often produces lead compounds with superior physicochemical properties compared to traditional screening hits. nih.govnih.gov

Analogous Scaffolds and Chemical Series in Lead Optimization Studies

The exploration of analogous scaffolds is a common strategy in medicinal chemistry to identify novel chemical series with improved properties or to circumvent intellectual property constraints. A scaffold is the core structure of a molecule. patsnap.com For 4-Phenoxypicolinimidamide, the core can be considered the aminopyridine or picolinamide (B142947) framework. Studying related heterocyclic systems can provide valuable insights for its optimization.

Several scaffolds are analogous to the picolinimidamide core and are considered "privileged scaffolds" in drug discovery due to their ability to interact with a variety of biological targets. nih.govmdpi.com

Picolinamide Derivatives : As the parent amide of the picolinimidamide group, picolinamide derivatives have been explored as inhibitors for various targets, including kinases like VEGFR-2. nih.gov Research into this class provides direct SAR insights that can be applied to picolinimidamide analogs.

Imidazo[1,2-a]pyridine : This fused heterocyclic system shares the pyridine ring and has been investigated for a range of therapeutic targets, including PI3Kα inhibitors for cancer. nih.gov The strategies used to modify this scaffold can inform the derivatization of the picolinimidamide core. nih.gov

Quinazoline and Chromenopyridine : These are other bicyclic heterocyclic scaffolds that have been extensively studied. mdpi.comresearchgate.net The chemical transformations and biological activities of these series can inspire new design ideas for picolinimidamide-based compounds.

Benzimidazoles : This scaffold is present in numerous approved drugs. Its structural and electronic properties can be compared to the picolinimidamide system, and it is often identified in fragment-based screening campaigns. nih.gov

By examining the chemical space around these related structures, medicinal chemists can engage in "scaffold hopping"—the replacement of a core molecular structure with a different one while retaining similar biological activity. patsnap.com This can lead to the discovery of compounds with entirely new ADME and intellectual property profiles.

Multi-Parametric Optimization Approaches for Desired Biological Profiles

A successful drug must possess a delicate balance of multiple properties, not just high potency. optibrium.comnih.gov Achieving this balance of often-conflicting requirements—such as potency, selectivity, solubility, permeability, metabolic stability, and low toxicity—is the central challenge of lead optimization. optibrium.com This process is known as Multi-Parameter Optimization (MPO). optibrium.comnih.gov

Key components of MPO include:

Defining a Target Product Profile (TPP) : Before optimization begins, a TPP is established, which outlines the ideal characteristics of the final drug candidate. This includes the required potency, selectivity, and pharmacokinetic parameters. medidata.com

In Vitro and In Silico Modeling : A suite of assays and computational models are used to predict and measure key drug-like properties. optibrium.com These include:

Physicochemical properties : Solubility, lipophilicity (LogP/LogD).

ADME properties : Permeability (e.g., PAMPA, Caco-2 assays), metabolic stability (e.g., liver microsome or hepatocyte assays), and plasma protein binding.

Potential liabilities : Inhibition of Cytochrome P450 (CYP) enzymes to predict drug-drug interactions, and hERG channel binding to assess cardiotoxicity risk. researchgate.net

The table below illustrates a hypothetical MPO profile for a lead picolinimidamide compound, showing the balance of different parameters.

| Parameter | Desired Profile | Compound A | Compound B (Optimized) |

| Target Potency (IC50) | < 50 nM | 25 nM | 40 nM |

| Selectivity (vs. Off-Target) | > 100-fold | 50-fold | > 200-fold |

| Aqueous Solubility | > 50 µM | 10 µM | 75 µM |

| Metabolic Stability (t½) | > 30 min | 15 min | 45 min |

| CYP3A4 Inhibition (IC50) | > 10 µM | 2 µM | > 20 µM |

| Overall MPO Score | High | Moderate | High |

This MPO approach ensures that the lead optimization process is not solely driven by potency but by a comprehensive assessment of all the attributes required for a successful clinical candidate. nih.gov

Intellectual Property Landscape and Academic Patent Analysis

Analysis of Existing Patents Pertaining to 4-Phenoxypicolinimidamide Hydrochloride and Related Picolinimidamides

A direct patent specifically claiming this compound has not been identified in a general search of patent databases. However, the patent landscape for structurally related picolinamide (B142947) and picolinic acid derivatives is active, with several patents claiming broad Markush structures that could potentially encompass this compound. These patents are often filed by pharmaceutical companies and academic institutions focused on the discovery of new therapeutic agents, particularly in the area of kinase inhibitors for oncology and inflammatory diseases.

For instance, patents for picolinamide derivatives as kinase inhibitors have been granted, showcasing the interest in this chemical scaffold for drug development. google.comnih.gov One such example is patent US10633341B2, which covers picolinic acid derivatives and their use as intermediates in the synthesis of other complex molecules. google.com While this patent does not explicitly mention this compound, its claims for a genus of picolinic acid derivatives could be interpreted by a patent holder to extend to similar structures.

The following interactive table provides an overview of representative patents for related picolinamide and picolinic acid derivatives.

| Patent Number | Title | Assignee | General Scope of Claims |

|---|---|---|---|

| US10633341B2 | Picolinic acid derivatives and their use as intermediates | Not Specified | Claims new picolinic acid derivatives of formula (I) and their application as intermediates in the synthesis of pyridine (B92270) derivatives for treating respiratory disorders. google.com |

| ZA201101118B | Picolinamide derivatives as kinase inhibitors | Novartis AG | Covers a class of picolinamide derivatives with activity as kinase inhibitors. google.com |

| GB1032889A | Picolinic acid derivatives and process for their preparation | Not Specified | Describes 3-hydroxy picolinamides with various substituents and the process for their synthesis. google.com |

Implications of Patent Filings on Academic Freedom to Operate and Research Direction

The existence of broad patents on picolinamide and related scaffolds can have significant implications for academic researchers. The "freedom to operate" (FTO) is a crucial concept, referring to the ability to conduct research and develop a product without infringing on the intellectual property rights of others. wipo.int In the context of academic research, even if the primary goal is not commercialization, the use of patented compounds or synthetic methods can technically constitute infringement.

Broad patent claims on a genus of chemical compounds can create a "patent thicket," making it challenging for academic researchers to explore the structure-activity relationships of related molecules without the risk of litigation. drugpatentwatch.com This can stifle innovation and redirect research away from promising areas that are heavily patented. For example, if a pharmaceutical company holds a broad patent on a class of picolinamide-based kinase inhibitors, an academic lab wishing to investigate similar compounds for a different therapeutic target may face legal hurdles or be discouraged from pursuing that line of inquiry.

Furthermore, the increasing trend of universities encouraging patenting of academic research can lead to a more complex IP landscape. muni.cz While this can facilitate technology transfer and the development of new medicines, it can also create conflicts of interest and place restrictions on the sharing of research materials and data.

Strategies for Generating Novel Intellectual Property in Academic Picolinimidamide (B1582038) Research

Despite the challenges, academic researchers have several strategies at their disposal to generate novel intellectual property in the field of picolinimidamide chemistry. These strategies often focus on areas of innovation that may not be the primary focus of large pharmaceutical companies.

Future Directions and Emerging Opportunities in Picolinimidamide Research

Unexplored Target Classes and Therapeutic Areas for Picolinimidamide (B1582038) Scaffolds

While much of the focus for picolinamide (B142947) and picolinimidamide derivatives has been on oncology via kinase inhibition, the inherent structural features of the scaffold suggest its utility against a broader range of biological targets and diseases. nih.govbioworld.comnih.gov Future research should strategically pivot towards these less-explored areas.

Metabolic Disorders: The rising prevalence of metabolic diseases, such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), presents a significant opportunity. Picolinamide derivatives have already shown promise as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and insulin (B600854) resistance. nih.gov Expanding screening campaigns of picolinimidamide libraries against a panel of targets relevant to metabolic syndrome could uncover novel therapeutic agents. mdpi.comnih.gov

Neurodegenerative and Inflammatory Diseases: The role of kinases extends beyond cancer into the realms of neuroinflammation and degenerative neurological conditions. springernature.com Modulators of specific kinases are sought after for diseases like Alzheimer's and Parkinson's. The picolinimidamide scaffold, as a "privileged" structure for kinase binding, could be adapted to target kinases implicated in these neuroinflammatory pathways.

Protease Inhibition: Proteases are a critical class of enzymes involved in a multitude of physiological processes, and their dysregulation is linked to diseases ranging from viral infections to arthritis and cancer. nih.gov The amidine group of the picolinimidamide core can act as a bioisostere for peptide bonds or interact with key active site residues (e.g., aspartate), making these compounds intriguing candidates for protease inhibitor design. nih.gov Screening picolinimidamide libraries against viral proteases (e.g., from HIV or hepatitis C) or matrix metalloproteases (MMPs) could yield novel leads.

| Therapeutic Area | Potential Target Class | Rationale/Example |

|---|---|---|

| Metabolic Disorders | Enzyme Inhibitors (Non-kinase) | Picolinamides show activity against 11β-HSD1, a target for diabetes. nih.gov |

| Neurodegenerative Diseases | Kinase Inhibitors | Targeting kinases involved in neuroinflammatory pathways. springernature.com |

| Infectious Diseases | Protease Inhibitors | The amidine group can mimic peptide bonds and interact with protease active sites. nih.gov |

| Inflammatory Diseases | Matrix Metalloprotease (MMP) Inhibitors | MMPs are involved in conditions like arthritis; the scaffold could be adapted for this target class. nih.gov |

Advancements in Synthetic Methodologies for Complex Picolinimidamide Analogs

The creation of diverse and structurally complex analog libraries is fundamental to successful drug discovery. Moving beyond traditional synthetic methods will be crucial for unlocking the full potential of the picolinimidamide scaffold. Modern organic synthesis offers powerful tools to achieve this.

C–H Functionalization: Direct C–H activation has emerged as a highly efficient and atom-economical strategy for modifying aromatic cores like pyridine (B92270). thieme-connect.com Transition-metal catalysis (e.g., using palladium, rhodium, or iridium) can enable the regioselective introduction of alkyl, aryl, or other functional groups directly onto the pyridine ring, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgrsc.orgnih.gov This allows for the rapid generation of analogs with diverse substitution patterns at positions that were previously difficult to access.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers mild and highly selective conditions for generating reactive intermediates. rsc.org This methodology is particularly well-suited for the late-stage functionalization of complex molecules. For pyridine derivatives, photoredox catalysis can be employed for C-4 alkylation or site-selective acylation, providing novel pathways to unique picolinimidamide analogs that can probe different regions of a target's binding pocket. nih.govacs.org

These advanced methods facilitate what is known as "late-stage functionalization," where complex core structures are modified in the final steps of a synthetic sequence. This approach is incredibly powerful for medicinal chemistry, as it allows a common intermediate to be diversified into a wide array of analogs for structure-activity relationship (SAR) studies.

| Methodology | Description | Advantage for Picolinimidamide Synthesis |

|---|---|---|

| C–H Activation | Directly converts a carbon-hydrogen bond to a carbon-carbon or carbon-heteroatom bond using a metal catalyst. rsc.org | Allows for novel substitution patterns on the pyridine ring without pre-functionalization, improving efficiency. beilstein-journals.org |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation under mild conditions. rsc.org | Enables regioselective functionalization (e.g., alkylation, acylation) for late-stage diversification of complex scaffolds. acs.org |

Integration of Advanced Computational and Experimental Techniques for Enhanced Discovery

The traditional drug discovery paradigm of synthesizing and screening large numbers of compounds is being superseded by a more integrated and intelligent approach. The synergy between computational and experimental methods can significantly de-risk and accelerate the development of novel picolinimidamide-based therapeutics.

Computational and In Silico Methods: Artificial intelligence (AI) and machine learning (ML) are revolutionizing early-stage drug discovery. rsc.org For picolinimidamides, these tools can be used to:

Build Predictive Models: Train ML models on existing kinase inhibitor data to predict the activity of novel picolinimidamide designs against a wide range of kinases, identifying potential on-target efficacy and off-target liabilities. springernature.comnih.govacs.org

Design Focused Libraries: Instead of random synthesis, computational methods can be used to design smaller, more intelligent in silico libraries of picolinimidamides with a higher probability of activity against a specific target. researchgate.net These virtual compounds can be screened for drug-like properties before committing resources to their synthesis.

Advanced Experimental Techniques:

Fragment-Based Drug Discovery (FBDD): This technique involves screening low-molecular-weight chemical fragments (e.g., <300 Da) to identify weak but highly efficient binders to a protein target. wikipedia.org These "hits" are then grown or linked to create potent leads. The pyridine core of the picolinimidamide scaffold could itself be considered a starting fragment, which can be elaborated based on structural data. mdpi.comacs.org

Cryo-Electron Microscopy (Cryo-EM): For many challenging drug targets, such as large protein complexes or membrane proteins, obtaining high-resolution structural information via traditional X-ray crystallography is difficult. Cryo-EM has emerged as a revolutionary technique that can determine the structures of these targets in their near-native state. numberanalytics.comnih.govdelmic.com For picolinimidamide research, Cryo-EM can provide invaluable high-resolution maps of how lead compounds bind to their targets, guiding the next cycle of structure-based drug design. nih.gov

The most powerful approach involves a continuous loop: computational models predict promising compounds, which are synthesized and tested. FBDD can identify novel binding modes, and Cryo-EM provides the high-resolution structural data of the ligand-target complex, which is then fed back into the computational models to refine the next generation of designs.

Potential for Collaborative Academic-Industrial Research Initiatives

The distinct strengths of academic research and industrial R&D can be harnessed through collaborative initiatives to overcome the significant hurdles in drug discovery. For a specialized chemical class like picolinimidamides, such partnerships are not just beneficial but essential for progress.

Leveraging Complementary Expertise: Academic labs often excel at exploratory research, target validation, and the discovery of novel biological pathways. Industrial partners provide the resources, infrastructure, and expertise in medicinal chemistry optimization, large-scale synthesis, preclinical development, and navigating the regulatory landscape.

Models for Collaboration:

Sponsored Research: An industrial partner funds specific research in an academic lab focused on a novel target or mechanism relevant to the picolinimidamide scaffold.

Consortia: Multiple academic and industrial partners join forces to tackle a major challenge, such as developing inhibitors for a particularly difficult class of targets or creating a shared compound library.

Open Innovation Platforms: Industry can share well-characterized but deprioritized picolinimidamide analogs with academia for screening against a wide array of novel targets, fostering serendipitous discoveries.

By combining academic innovation with industrial drug development know-how, the timeline for translating a promising picolinimidamide compound from a laboratory finding into a potential therapeutic can be significantly shortened.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenoxypicolinimidamide hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chloropicolinimidamide with phenoxide ions under reflux in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Catalytic palladium complexes (e.g., PdCl₂ adducts) may enhance cross-coupling efficiency in decarboxylative reactions, as demonstrated in analogous picolinimidamide syntheses . Yield optimization requires inert atmosphere conditions (argon/nitrogen), stoichiometric control of phenoxide precursors, and purification via recrystallization from ethanol/water mixtures .

- Data Reference : Similar derivatives (e.g., 5-Methylpicolinimidamide hydrochloride) achieve yields of 70–85% under optimized protocols .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column to assess purity (>98% recommended). Confirm structural integrity via:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and imidamide functional groups.

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z: [M+H]⁺ = 262.7).

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) content should align with theoretical values (C₇H₈ClN₃O) .

Advanced Research Questions

Q. What strategies are effective in analyzing the impact of substituent variations (e.g., phenoxy vs. alkoxy groups) on the biological activity of picolinimidamide derivatives?

- Methodology : Perform comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition, antimicrobial activity). For example:

- Replace the phenoxy group with alkoxy (e.g., 4-Ethoxypicolinimidamide hydrochloride) and test against Staphylococcus aureus to evaluate antimicrobial potency .

- Use molecular docking simulations to predict binding affinity shifts with substituent changes (e.g., hydrophobic interactions with trifluoromethyl groups in 4-(Trifluoromethyl)picolinimidamide hydrochloride) .

Q. How can conflicting data regarding the solubility and stability of this compound in aqueous versus organic solvents be resolved?

- Methodology : Conduct systematic solubility profiling using:

- pH-Dependent Studies : Test solubility in buffered solutions (pH 3–10) to identify ionization effects.

- Thermodynamic Analysis : Measure solubility parameters (Hansen solubility parameters) in DMSO, ethanol, and water.

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Key Considerations for Experimental Design

- Contradiction Resolution : When SAR data conflicts (e.g., phenoxy vs. trifluoromethyl bioactivity), validate using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.